structural and chemical properties of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
structural and chemical properties of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals.[1][2] This document details the structural properties, spectroscopic signature, and chemical reactivity of this specific substituted indole. We will explore its primary synthetic route via the Vilsmeier-Haack reaction, providing mechanistic insights and a detailed experimental protocol. Furthermore, the guide examines the reactivity of its key functional groups—the aldehyde, the indole N-H, and the aromatic ring—highlighting its versatility as a building block for creating diverse molecular architectures. This guide serves as a critical resource for researchers leveraging this compound in drug discovery, materials science, and organic synthesis.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a cornerstone of modern medicinal chemistry.[3] It is a ubiquitous motif in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent therapeutic agents.[4][5] The electron-rich nature of the indole nucleus makes it an excellent platform for chemical modification, while its unique geometry allows it to interact with a wide range of biological targets.
Among the myriad of indole derivatives, indole-3-carbaldehydes are particularly valuable as synthetic intermediates.[1][6] The aldehyde group at the C3 position—the most nucleophilic site of the indole ring—provides a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductive aminations.[2][3] This guide focuses specifically on 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde , a derivative whose methoxy and methyl substituents further modulate its electronic properties and offer additional vectors for synthetic diversification.
Synthesis and Mechanistic Insight: The Vilsmeier-Haack Reaction
The most direct and efficient method for the synthesis of indole-3-carbaldehydes from their corresponding indole precursors is the Vilsmeier-Haack reaction.[7][8] This reaction is ideal for electron-rich aromatic and heteroaromatic compounds, such as indoles, as it employs a mild electrophile known as the Vilsmeier reagent.[9]
The reaction proceeds in two main stages: first, the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8] Second, the electron-rich C3 position of the indole nucleus attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[9]
Experimental Protocol: Synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Causality: This protocol is based on standard Vilsmeier-Haack conditions, which are well-established for formylating electron-rich indoles. The use of an ice bath initially controls the exothermic reaction between DMF and POCl₃. Subsequent heating drives the electrophilic substitution to completion. The basic workup neutralizes the acidic reaction mixture and hydrolyzes the iminium intermediate.
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (4 equivalents) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Indole Addition: Dissolve the starting material, 4-methoxy-2-methyl-1H-indole (1 equivalent), in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis & Neutralization: Add a saturated solution of sodium carbonate or sodium hydroxide until the mixture is alkaline (pH > 8). This will hydrolyze the intermediate and precipitate the product.
-
Isolation: Stir the mixture for 1 hour, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
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Purification: Dry the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification by column chromatography on silica gel will yield the pure 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde.
Structural Elucidation and Physicochemical Properties
The structural and chemical properties of the title compound are summarized below. Spectroscopic data are predicted based on known values for closely related indole-3-carbaldehyde derivatives.[10][11]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol | - |
| Appearance | Expected to be an off-white to beige solid. | Based on similar indole aldehydes.[12] |
| Melting Point | Not experimentally determined; predicted >150 °C. | Indole-3-carbaldehyde has a high mp (193-198 °C). |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water. | General property of indole aldehydes.[12] |
| ¹H NMR (DMSO-d₆) | δ ~12.2 (s, 1H, N-H), δ ~9.9 (s, 1H, CHO), δ ~7.0-7.5 (m, 3H, Ar-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.5 (s, 3H, CH₃) | Predicted from analogues.[10] |
| ¹³C NMR (CDCl₃) | δ ~185 (C=O), δ ~155 (C4-O), δ ~138 (C7a), δ ~135 (C2), δ ~125 (C3a), δ ~118-123 (Ar-CH), δ ~115 (C3), δ ~100-105 (Ar-CH), δ ~55 (OCH₃), δ ~13 (CH₃) | Predicted from analogues and substituent effects. |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1250 (C-O stretch, aryl ether), ~2850 & ~2750 (C-H stretch, aldehyde) | Characteristic functional group frequencies.[11] |
| MS (ESI+) | m/z 190.08 [M+H]⁺ | Calculated for C₁₁H₁₂NO₂⁺ |
Protocol: General Spectroscopic Characterization
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NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Prepare a sample as a KBr pellet by mixing a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.
Chemical Reactivity and Synthetic Utility
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a versatile building block due to its multiple reactive sites. The aldehyde functionality is the primary site for derivatization, enabling chain extensions and the introduction of new functional groups.
Reactions at the Aldehyde Moiety
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Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-2-methyl-1H-indole-3-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O). This carboxylic acid derivative is itself a valuable intermediate.[13]
-
Condensation Reactions: It serves as an excellent electrophile in base-catalyzed condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) yields α,β-unsaturated systems, which are precursors to a wide range of biologically active molecules.[1][2]
-
Reductive Amination: Reaction with primary or secondary amines forms an intermediate imine (Schiff base), which can be reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to afford substituted tryptamine derivatives, a key scaffold in neuropharmacology.
Experimental Protocol: Representative Knoevenagel Condensation
-
Setup: To a solution of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in ethanol, add an active methylene compound such as malononitrile (1.1 equivalents).
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or under gentle reflux. Monitor the reaction by TLC until the starting material is consumed. The product often precipitates from the reaction mixture upon completion.
-
Isolation: Cool the mixture, collect the solid product by filtration, wash with cold ethanol, and dry to yield the desired indole-3-acrylonitrile derivative.
Applications in Drug Discovery
The indole-3-carbaldehyde framework is a well-established starting point for the development of therapeutic agents.[5] Derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The title compound is an attractive scaffold for several reasons:
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Aldehyde Handle: Allows for the synthesis of diverse libraries of compounds through parallel synthesis techniques.
-
Methoxy Group: The electron-donating methoxy group at the C4 position can influence the molecule's hydrogen bonding capacity, metabolic stability, and overall electronic character, which can be fine-tuned to optimize binding to biological targets.
-
Methyl Group: The C2-methyl group can provide beneficial steric interactions within a protein binding pocket and can block potential sites of metabolic oxidation, potentially improving the pharmacokinetic profile of a drug candidate.
Conclusion
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a high-value synthetic intermediate with significant potential for applications in medicinal chemistry and materials science. Its synthesis is readily achieved via the robust Vilsmeier-Haack reaction. The compound's structural features, characterized by a reactive aldehyde and modulating methoxy and methyl groups, provide a rich platform for chemical exploration. This guide has provided the foundational knowledge—from synthesis and mechanism to spectroscopic properties and reactivity—to empower researchers to effectively utilize this versatile molecule in their scientific endeavors.
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